molecular formula C18H22N2O3 B2355117 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea CAS No. 1448046-77-2

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea

Cat. No.: B2355117
CAS No.: 1448046-77-2
M. Wt: 314.385
InChI Key: NHRZAGSKQMFJIO-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a furan ring, a tetrahydropyran ring, and a tolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, reacting furan-2-ylmethyl isocyanate with tetrahydro-2H-pyran-4-ylamine.

    Introduction of the Tolyl Group: This step might involve a substitution reaction where the tolyl group is introduced to the urea core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-3-(o-tolyl)urea: Lacks the tetrahydropyran ring.

    1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea: Lacks the furan ring.

    1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the tolyl group.

Uniqueness

1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is unique due to the combination of its three distinct functional groups, which may confer unique biological or chemical properties compared to its analogs.

Biological Activity

1-(Furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, a tetrahydro-pyran moiety, and an o-tolyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.35 g/mol. The presence of the urea functional group is significant as it is known for its versatility in drug design and biological activity.

PropertyValue
Molecular FormulaC16H20N2O3
Molecular Weight288.35 g/mol
CAS Number1448064-97-8

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific studies and findings related to these activities.

Antimicrobial Activity

Studies have shown that derivatives of urea compounds can exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains.

Case Study:
A recent investigation evaluated the antibacterial efficacy of similar urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, demonstrating comparable activity to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have assessed its ability to inhibit cancer cell proliferation across different cell lines.

Research Findings:

  • A study reported that derivatives of related urea compounds showed cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549). The GI50 values for these compounds ranged from 15 to 30 µM, indicating significant antiproliferative activity .
  • Another research highlighted the structure–activity relationship (SAR) of urea derivatives, suggesting that modifications in the substituents could enhance their anticancer properties. For example, the introduction of electron-withdrawing groups improved the potency against certain cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of urea derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

Experimental Results:
In a study assessing the anti-inflammatory effects of similar compounds, it was found that certain urea derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro. These findings suggest that this compound may possess therapeutic potential in inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes relevant in cancer metabolism or bacterial growth.
  • Receptor Modulation: It could modulate receptor activity associated with inflammation or immune responses.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-14-5-2-3-7-17(14)19-18(21)20(13-16-6-4-10-23-16)15-8-11-22-12-9-15/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRZAGSKQMFJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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